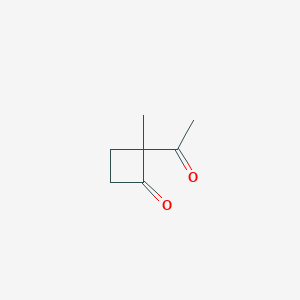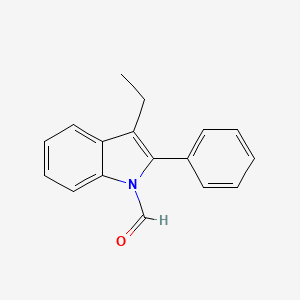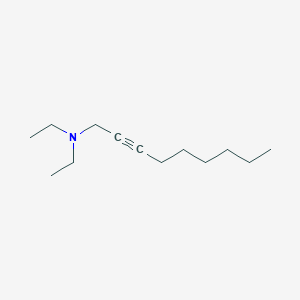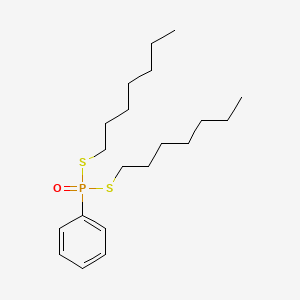
2-Acetyl-2-methylcyclobutan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Acetyl-2-methylcyclobutan-1-one is an organic compound with a unique cyclobutane ring structure. This compound is of interest due to its potential applications in various fields, including organic synthesis and medicinal chemistry. Its structure consists of a cyclobutane ring with an acetyl group and a methyl group attached to it, making it a versatile building block for chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Acetyl-2-methylcyclobutan-1-one can be achieved through several methods. One common approach involves the cyclization of suitable precursors under controlled conditions. For instance, the reaction of 2-methylcyclobutanone with acetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride can yield the desired compound . Temperature control is crucial in this reaction to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to optimize efficiency and scalability. The use of advanced catalytic systems and automated reactors can enhance the production rate while maintaining product quality.
化学反応の分析
Types of Reactions: 2-Acetyl-2-methylcyclobutan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the acetyl group to an alcohol.
Substitution: The acetyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents such as halogens or nucleophiles can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
科学的研究の応用
2-Acetyl-2-methylcyclobutan-1-one has a wide range of applications in scientific research:
Biology: The compound’s derivatives are studied for their potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in designing molecules with specific biological targets.
Industry: It is used in the production of fine chemicals and as an intermediate in various industrial processes.
作用機序
The mechanism of action of 2-Acetyl-2-methylcyclobutan-1-one involves its interaction with specific molecular targets. The acetyl group can participate in nucleophilic addition reactions, while the cyclobutane ring provides structural rigidity. These interactions can modulate biological pathways and influence the compound’s overall activity .
Similar Compounds:
2-Methylcyclobutan-1-one: Shares the cyclobutane ring but lacks the acetyl group, resulting in different reactivity and applications.
Cyclopentanone: A five-membered ring analog with distinct chemical properties and uses.
Uniqueness: this compound is unique due to its combination of the cyclobutane ring and acetyl group, which imparts specific reactivity and potential for diverse applications. Its structure allows for various chemical modifications, making it a valuable compound in synthetic chemistry and beyond.
特性
| 80706-70-3 | |
分子式 |
C7H10O2 |
分子量 |
126.15 g/mol |
IUPAC名 |
2-acetyl-2-methylcyclobutan-1-one |
InChI |
InChI=1S/C7H10O2/c1-5(8)7(2)4-3-6(7)9/h3-4H2,1-2H3 |
InChIキー |
HMMLGGGYELYXST-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C1(CCC1=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7,7-Diiodobicyclo[2.2.1]heptane](/img/structure/B14423138.png)


![1-[Tert-butyl(nitroso)amino]ethyl acetate](/img/structure/B14423171.png)
![3,4-Bis[(2,6-dichlorophenyl)-phenylmethyl]-2-oxido-1,2,5-oxadiazol-2-ium](/img/structure/B14423176.png)


![1-Azabicyclo[4.4.4]tetradec-5-ene](/img/structure/B14423204.png)

